molecular formula C17H17N5O3 B2977915 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097898-90-1

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2977915
CAS No.: 2097898-90-1
M. Wt: 339.355
InChI Key: HLZKKMLDERDTOW-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl and oxo groups, and an acetamide group linked to a pyrazine ring with a furan substituent.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with an appropriate acetamide derivative under controlled conditions. The reaction may require catalysts such as Cs2CO3 and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include furanone derivatives, dihydropyrimidines, and substituted acetamides, depending on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide is unique due to its combination of pyrimidine, pyrazine, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-12(2)21-10-22(17(11)24)9-15(23)20-8-13-16(19-6-5-18-13)14-4-3-7-25-14/h3-7,10H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKKMLDERDTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NC=CN=C2C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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